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Compound of Interest

Compound Name: 4-Octyne

Cat. No.: B155765

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
4-octyne, a symmetrical internal alkyne. The guide details its nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) characteristics. This information is crucial for
the unambiguous identification and structural elucidation of 4-octyne in various research and
development settings, including its potential role as a synthetic intermediate in drug
development.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for 4-octyne.

Nuclear Magnetic Resonance (NMR) Spectroscopy
IH NMR (Proton NMR) Data

Chemical Shift (ppm) Multiplicity Assignment
~2.12 Triplet -CHz2-C=
~1.50 Sextet -CH2-CH2-CHs
~0.98 Triplet -CH2-CHs
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Note: Chemical shifts are approximate and can vary slightly based on the solvent and
experimental conditions.[1]

13C NMR (Carbon-13 NMR) Data

Chemical Shift (ppm) Assighment
~80.5 c=C

~22.5 -CH2-CHs
~20.8 -CHz2-C=
~13.5 -CHs

Note: Due to the symmetry of the molecule, only four distinct carbon signals are observed.[2][3]

Infrared (IR) Spectroscopy

As a symmetrical internal alkyne, 4-octyne exhibits characteristic, albeit weak, IR absorption
bands. The key absorption features are:

Wavenumber (cm—?) Intensity Assignment
~2960-2850 Strong C-H (sp?) stretching
~2230 Very Weak / Absent C=C stretching

~1465 Medium -CH:z- bending (scissoring)
~1375 Medium -CHs bending (umbrella)

The carbon-carbon triple bond stretch in symmetrical or near-symmetrical internal alkynes is
often very weak or entirely absent in the IR spectrum due to the lack of a significant change in
dipole moment during the vibration.[4][5] The gas-phase IR spectrum of 4-octyne available
from the NIST WebBook confirms the presence of strong C-H stretching vibrations and the
absence of a prominent C=C stretching band.[6]

Mass Spectrometry (MS)
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The electron ionization (EI) mass spectrum of 4-octyne provides valuable information about its
molecular weight and fragmentation pattern.

miz Relative Intensity Assighment

110 Moderate [M]* (Molecular lon)
95 Moderate [M - CHs]*

81 High [M - C2Hs]*

. o -Gl o
53 Moderate [CaHs]*

41 High [CsHs]* (Allyl cation)

The molecular ion peak at m/z 110 confirms the molecular formula CsHi4. The fragmentation
pattern is consistent with the cleavage of the alkyl chains attached to the alkyne core.[7]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

Approximately 10-20 mg of 4-octyne is accurately weighed and dissolved in approximately
0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3).[8]

The solution is thoroughly mixed to ensure homogeneity.

The solution is then filtered through a pipette containing a small plug of glass wool or a
syringe filter directly into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.[9]

The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.

Data Acquisition (*H and 3C NMR):
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The NMR spectrometer is tuned and locked to the deuterium signal of the solvent.
The magnetic field homogeneity is optimized by shimming on the lock signal.[8]

For *H NMR, a standard single-pulse experiment is typically performed. Key parameters
include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve
a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-5 seconds.

For 3C NMR, a proton-decoupled pulse sequence is used to obtain singlets for all carbon
signals. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural
abundance of 13C and its longer relaxation times, a larger number of scans (e.g., 128 or
more) and a longer relaxation delay may be necessary.[8]

All chemical shifts are referenced to the residual solvent peak or an internal standard such
as tetramethylsilane (TMS).

Attenuated Total Reflectance Fourier-Transform Infrared
(ATR-FTIR) Spectroscopy

e The ATR crystal (e.g., diamond or zinc selenide) is cleaned with a suitable solvent (e.g.,
isopropanol) and a background spectrum is collected.

A small drop of neat 4-octyne is placed directly onto the surface of the ATR crystal.[10]

The sample is brought into firm contact with the crystal using a pressure clamp to ensure
good optical contact.

The infrared spectrum is recorded, typically by co-adding 16 to 32 scans at a resolution of 4
cm~L,

After analysis, the sample is carefully wiped from the crystal surface with a soft tissue
soaked in a suitable solvent.

Electron lonization Mass Spectrometry (EI-MS)

» Asmall amount of 4-octyne is introduced into the ion source of the mass spectrometer,
typically via a gas chromatography (GC) column for separation and purification, or by direct
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injection.
o The volatile sample molecules are vaporized in the heated ion source.

e The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70
eV).[11][12]

» This electron impact causes the ionization of the molecules to form a molecular ion and

induces fragmentation.

e The resulting positively charged ions are accelerated and separated by the mass analyzer
according to their mass-to-charge (m/z) ratio.

o The detector records the abundance of each ion, generating the mass spectrum.

Visualized Data Relationships and Workflows

The following diagrams, generated using the DOT language, illustrate the relationships
between the spectroscopic techniques and the structural information they provide, as well as a
general experimental workflow.

Information from Spectroscopic Techniques for 4-Octyne

Spectroscopic Techniques

- Im - T

Vibrafional modes Number of signals H-1H & 1H-13C cqrrelatjons Fragmentation pattern Molecular ion peak

Structural Informatiol
\4 \4 \4

Functional_Groups M w Molecular_Weight

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.creative-proteomics.com/support/electron-ionization.htm
https://bitesizebio.com/82650/ionization-methods-mass-spec/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155765?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Caption: Relationship between spectroscopic techniques and the structural information derived
for 4-octyne.

General Spectroscopic Analysis Workflow
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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound like 4-
octyne.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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